molecular formula C9H7IN2O2 B13001441 6-Iodo-2-methyl-2H-indazole-3-carboxylic acid CAS No. 1086386-13-1

6-Iodo-2-methyl-2H-indazole-3-carboxylic acid

Cat. No.: B13001441
CAS No.: 1086386-13-1
M. Wt: 302.07 g/mol
InChI Key: HDQPZZQPFQBWEJ-UHFFFAOYSA-N
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Description

6-Iodo-2-methyl-2H-indazole-3-carboxylic acid is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals. The presence of an iodine atom at the 6th position and a carboxylic acid group at the 3rd position makes this compound particularly interesting for synthetic and medicinal chemists.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Iodo-2-methyl-2H-indazole-3-carboxylic acid typically involves the iodination of 2-methyl-2H-indazole-3-carboxylic acid. One common method is the electrophilic substitution reaction using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods. For instance, continuous flow reactors can be employed to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.

    Substitution: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.

Major Products Formed:

  • Oxidation of the methyl group can form 6-iodo-2-carboxy-2H-indazole-3-carboxylic acid.
  • Reduction of the carboxylic acid group can yield 6-iodo-2-methyl-2H-indazole-3-methanol.
  • Substitution reactions can produce various derivatives depending on the nucleophile used.

Scientific Research Applications

6-Iodo-2-methyl-2H-indazole-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex indazole derivatives.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 6-Iodo-2-methyl-2H-indazole-3-carboxylic acid largely depends on its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in disease pathways. The iodine atom can enhance the compound’s binding affinity to its target, while the carboxylic acid group can facilitate interactions with active sites through hydrogen bonding.

Comparison with Similar Compounds

  • 6-Iodo-2H-indazole-3-carboxylic acid
  • 2-Methyl-2H-indazole-3-carboxylic acid
  • 6-Bromo-2-methyl-2H-indazole-3-carboxylic acid

Comparison:

    6-Iodo-2H-indazole-3-carboxylic acid: Lacks the methyl group, which may affect its reactivity and biological activity.

    2-Methyl-2H-indazole-3-carboxylic acid: Lacks the iodine atom, potentially reducing its binding affinity to certain targets.

    6-Bromo-2-methyl-2H-indazole-3-carboxylic acid: The bromine atom is less reactive than iodine, which may influence the compound’s chemical behavior and applications.

Properties

CAS No.

1086386-13-1

Molecular Formula

C9H7IN2O2

Molecular Weight

302.07 g/mol

IUPAC Name

6-iodo-2-methylindazole-3-carboxylic acid

InChI

InChI=1S/C9H7IN2O2/c1-12-8(9(13)14)6-3-2-5(10)4-7(6)11-12/h2-4H,1H3,(H,13,14)

InChI Key

HDQPZZQPFQBWEJ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C2C=CC(=CC2=N1)I)C(=O)O

Origin of Product

United States

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